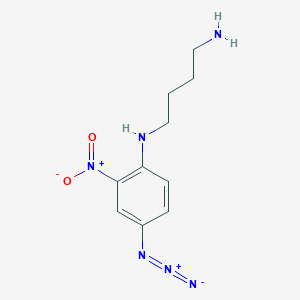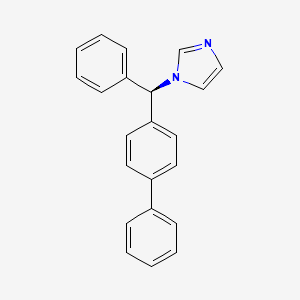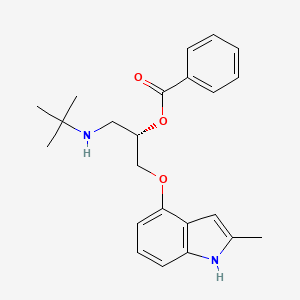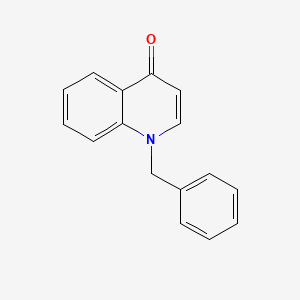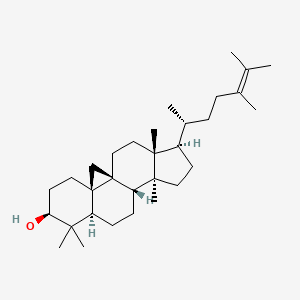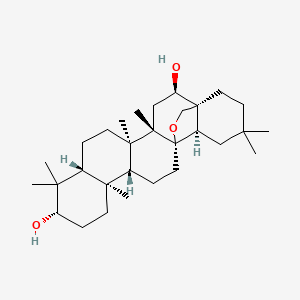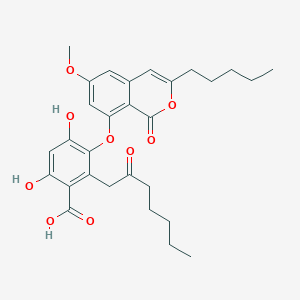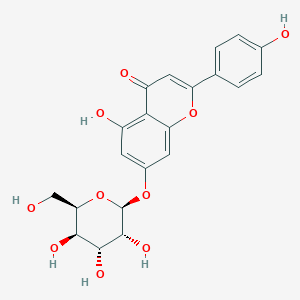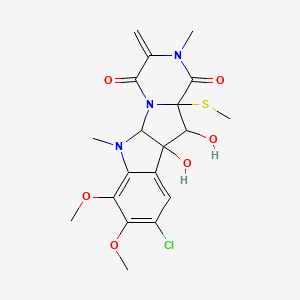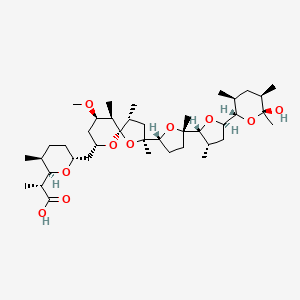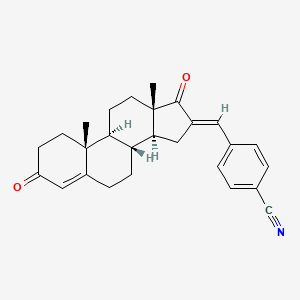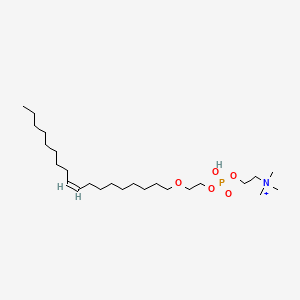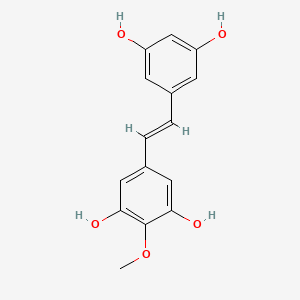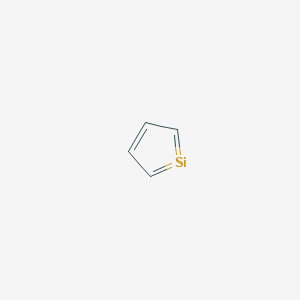
1H-silole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-silole is a silole.
Scientific Research Applications
Electronic Structure and Molecular Engineering
- Substituent Effects on Electronic Structure : Siloles, including 1H-silole, are used as building blocks in organic semiconductors. Their applications span across light-emitting diodes, solar cells, field-effect transistors, and sensors. The electronic structures of siloles are tailored through molecular engineering, particularly by modifying substituents to control their properties (Zhan, Barlow, & Marder, 2009).
Synthesis and Reactivity
- Novel Synthesis Methods : Innovative methods for synthesizing 1H-siloles have been developed, such as [2+2+1] cycloadditions, revealing their unique molecular structures and reactivity. These methods have expanded the potential applications of 1H-siloles in various fields (Lebedev et al., 2014).
- Gas-Phase Synthesis : The gas-phase synthesis of silole (1-silacyclopenta-2,4-diene) is a novel approach that has opened new avenues for accessing organosilicon molecules, which were previously challenging to synthesize using classical methods (Yang et al., 2016).
Photoluminescence and Chemosensors
- Photoluminescence of Silole Regioisomers : Silole regioisomers exhibit varying photoluminescence properties. Novel siloles with high fluorescence quantum yield have been synthesized, demonstrating their potential as sensitive chemosensors and efficient electroluminescent materials (Li et al., 2005).
- Fluorescence Turn-On Detection : Siloles with aggregation-induced emission features have been utilized for fluorescence turn-on detection of DNA and as a label-free fluorescence nuclease assay. This application showcases the sensitivity and versatility of siloles in biological and chemical sensing (Wang et al., 2008).
Electronic and Optical Applications
- Electronic Conjugation and Optical Power Limiting : Silole-containing polymers have been synthesized, demonstrating high thermal stability, extended electronic conjugation, and novel properties like cooling-enhanced photoluminescence and optical power limiting performance. These characteristics make them suitable for applications in nonlinear optics and light-emitting devices (Chen et al., 2003).
- Functionalized Siloles in OLEDs and Sensors : Functionalized siloles have been synthesized and applied in various domains, including OLEDs (organic light-emitting diodes) and sensory applications. Their unique aggregation-induced emission phenomenon makes them highly valuable in the development of efficient luminescent materials (Lin et al., 2017).
Advanced Materials and Applications
- High-Efficiency Polymer Solar Cells : Silole-containing conjugated polymers have been synthesized for use in high-efficiency polymer solar cells, demonstrating significant power conversion efficiency due to their strong absorption and suitable bandgap (Song et al., 2011).
properties
CAS RN |
4723-64-2 |
|---|---|
Product Name |
1H-silole |
Molecular Formula |
C4H4Si |
Molecular Weight |
80.16 g/mol |
IUPAC Name |
1-silacyclopenta-1,3,5-triene |
InChI |
InChI=1S/C4H4Si/c1-2-4-5-3-1/h1-4H |
InChI Key |
GHHWQWFSVDWNMF-UHFFFAOYSA-N |
SMILES |
C1=CC=[Si]=C1 |
Canonical SMILES |
C1=CC=[Si]=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




